2-Adamantylzinc bromide

Catalog No.
S1500534
CAS No.
171860-65-4
M.F
C10H15BrZn
M. Wt
280.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Adamantylzinc bromide

CAS Number

171860-65-4

Product Name

2-Adamantylzinc bromide

IUPAC Name

adamantan-2-ide;bromozinc(1+)

Molecular Formula

C10H15BrZn

Molecular Weight

280.5 g/mol

InChI

InChI=1S/C10H15.BrH.Zn/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h1,7-10H,2-6H2;1H;/q-1;;+2/p-1

InChI Key

UKVCFEOZGIQMNI-UHFFFAOYSA-M

SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Canonical SMILES

C1C2CC3CC1CC(C2)[CH-]3.[Zn+]Br

Synthesis of Adamantane Derivatives

Specific Scientific Field: Organic Chemistry

Summary of the Application: 2-Adamantylzinc bromide is used in the synthesis of previously inaccessible adamantane derivatives, including higher polymantanes . This is achieved via C-H bond activation of adjacent-to-the-metal axial C-H bonds in 2-adamantyl transition metal complexes .

Methods of Application or Experimental Procedures: The synthesis of 2-Adamantylzinc bromide involves the reaction of 2-bromoadamantane with Rieke zinc . This compound can then be used to generate the hard-to-obtain 2-adamantyl magnesium bromide . Furthermore, it can be used to transmetallate the 2-adamantyl group onto trialkyl- or triarylphosphine gold (I) chloride, producing R3PAu (2-adamantyl) compounds .

Results or Outcomes: The researchers were able to synthesize the first 2-adamantyl complexes of mercury and gold, and they have spectroscopic evidence for a platinum complex . This opens up new possibilities for the synthesis of adamantane derivatives.

Drug Delivery Systems

Specific Scientific Field: Pharmaceutical Sciences

Summary of the Application: Adamantane derivatives, including those synthesized using 2-Adamantylzinc bromide, have been used in the design of new drug delivery systems . The unique properties of adamantane make it an effective anchor in the lipid bilayer of liposomes, which are often used in targeted drug delivery .

Methods of Application or Experimental Procedures: The adamantane moiety is introduced into the structures of active drugs to increase their lipophilicity and improve their pharmacological properties . This can be achieved through various chemical reactions, including those involving 2-Adamantylzinc bromide .

Results or Outcomes: The use of adamantane in drug delivery systems has shown promising results, with improved drug delivery and surface recognition . This has encouraged the development of novel adamantane-based structures and self-assembled supramolecular systems for biomedical applications .

Synthesis of Transition Metal 2-Adamantyl Complexes

Specific Scientific Field: Inorganic Chemistry

Summary of the Application: 2-Adamantylzinc bromide is used in the synthesis of transition metal 2-adamantyl complexes . This is achieved via transmetallation of the 2-adamantyl group onto trialkyl- or triarylphosphine gold (I) chloride .

Molecular Structure Analysis

The key feature of 2-adamantylzinc bromide is the adamantyl group (C₁₀H₁₅) bonded to zinc (Zn) through a carbon-zinc (C-Zn) single bond. Adamantane is a tricyclic cage hydrocarbon known for its rigidity and stability []. The presence of a bromine (Br) atom completes the tetrahedral coordination sphere around the zinc center [].


Chemical Reactions Analysis

2-Adamantylzinc bromide is primarily employed as a nucleophilic reagent in organic synthesis. Here are some notable reactions:

  • Negishi Coupling: This reaction allows the formation of carbon-carbon bonds between an sp² carbon (from an unsaturated organic compound) and an sp³ carbon (from the adamantyl group) []. A palladium catalyst facilitates the coupling between the electrophilic organohalide and the nucleophilic 2-adamantylzinc bromide.

Example:

R-Br + 2-Adamantylzinc bromide → R-C(adamantyl) (R = Alkyl, Aryl) []

  • Carbenoid Reactions: Treatment of 2-adamantylzinc bromide with a suitable diazo compound (R-N=N=N) generates a carbenoid intermediate. This reactive species can insert itself into C-H bonds, enabling functionalization of organic molecules [].

Physical and Chemical Properties

  • Solubility: Soluble in THF, likely insoluble in water due to the presence of the ionic Br group [].
  • Stability: Air and moisture sensitive [].

In Negishi coupling, the zinc atom in 2-adamantylzinc bromide acts as a Lewis acid, activating the adamantyl group and making it a good nucleophile. The palladium catalyst then facilitates the oxidative addition of the organohalide and subsequent reductive elimination to form the carbon-carbon bond [].

This compound is highly reactive and plays a crucial role in several types of chemical transformations, including:

  • Cross-Coupling Reactions: Pd-catalyzed cross-coupling reactions involving 2-adamantylzinc bromide allow for efficient functionalization of various electrophiles, leading to diverse organic compounds .
  • Solvolysis Rate Changes: Studies have shown that adding salts can accelerate or decelerate the solvolysis rate of related substrates, demonstrating the compound's influence on reaction kinetics .

Several synthesis routes exist for preparing 2-adamantylzinc bromide:

  • LiCl-Mediated Mg Insertion: Using LiCl-mediated magnesium insertion in the presence of ZnCl₂ allows for an efficient synthesis pathway starting from corresponding functionalized adamantanes .
  • Direct Preparation: Direct preparation methods involve reacting adamantane derivatives with zinc halides, followed by purification processes .

Due to its unique structure and reactivity properties, 2-adamantylzinc bromide finds extensive application in:

  • Organic Synthesis: It serves as a versatile organometallic reagent in forming new carbon-carbon bonds through cross-coupling reactions, contributing to the development of complex molecules .
  • Research Tools: Its reactive nature makes it useful for studying mechanistic aspects of

Given its water-reactive and highly flammable characteristics, interaction studies focus on safe handling practices:

  • Hazard Classification: Classified as Flammable Liquid Category 2 and Eye Irritant Category 2 under EU regulations .
  • Handling Precautions: Requires careful storage away from ignition sources, use of protective clothing and gloves during handling, and immediate rinsing with water upon eye contact .

Several organometallic compounds share similarities with 2-adamantylzinc bromide due to their structural features or functional roles:

  • Adamantly Magnesium Bromide: This compound is often generated through reactions involving 2-adamantyl zinc bromides, showcasing similar adamantane-based structures .
  • Zinc Aryl Halides: These compounds also participate in cross-coupling reactions, although they may exhibit differences in reactivity profiles depending on aryl substituents .
  • Organozinc Reagents: General classes of organozinc reagents include dialkylzincs and diarylzincs which are used similarly in forming carbon-carbon bonds but might differ in specific reaction conditions required .

Hydrogen Bond Acceptor Count

1

Exact Mass

277.96485 g/mol

Monoisotopic Mass

277.96485 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-08-15

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